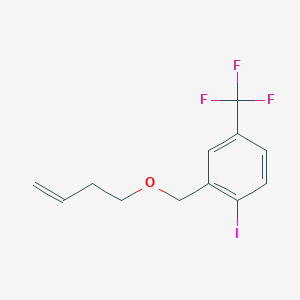
2-(3-Butenoxy)methyl-1-iodo-4-trifluoromethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Butenoxy)methyl-1-iodo-4-trifluoromethylbenzene is an organic compound characterized by the presence of a butenoxy group, an iodine atom, and a trifluoromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butenoxy)methyl-1-iodo-4-trifluoromethylbenzene typically involves the introduction of the butenoxy group, iodine atom, and trifluoromethyl group onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with reagents that introduce these functional groups under controlled conditions. For example, the trifluoromethyl group can be introduced using trifluoromethylation reagents such as CF3SO2Na under metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions, purification steps, and quality control measures to produce the compound on a larger scale.
化学反应分析
Types of Reactions
2-(3-Butenoxy)methyl-1-iodo-4-trifluoromethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atom.
科学研究应用
2-(3-Butenoxy)methyl-1-iodo-4-trifluoromethylbenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
作用机制
The mechanism of action of 2-(3-Butenoxy)methyl-1-iodo-4-trifluoromethylbenzene involves its interaction with molecular targets and pathways in chemical and biological systems. The trifluoromethyl group, for example, can enhance the compound’s stability and lipophilicity, affecting its behavior in various environments . The iodine atom can participate in substitution reactions, leading to the formation of new compounds with different properties.
相似化合物的比较
Similar Compounds
1-(3-Methyl-2-butenoxy)-4-(1-propenyl)benzene: Similar in structure but with different functional groups.
1-Iodo-4-(trifluoromethyl)benzene: Lacks the butenoxy group but contains the trifluoromethyl and iodine groups.
Uniqueness
2-(3-Butenoxy)methyl-1-iodo-4-trifluoromethylbenzene is unique due to the combination of the butenoxy group, iodine atom, and trifluoromethyl group on the benzene ring
属性
CAS 编号 |
920334-53-8 |
|---|---|
分子式 |
C12H12F3IO |
分子量 |
356.12 g/mol |
IUPAC 名称 |
2-(but-3-enoxymethyl)-1-iodo-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H12F3IO/c1-2-3-6-17-8-9-7-10(12(13,14)15)4-5-11(9)16/h2,4-5,7H,1,3,6,8H2 |
InChI 键 |
BLZHUPBWGDTOBI-UHFFFAOYSA-N |
规范 SMILES |
C=CCCOCC1=C(C=CC(=C1)C(F)(F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12637441.png)

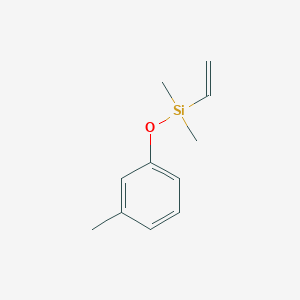

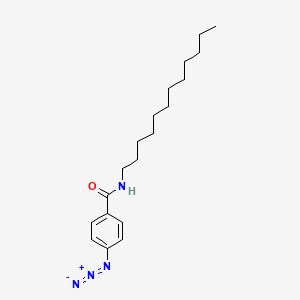
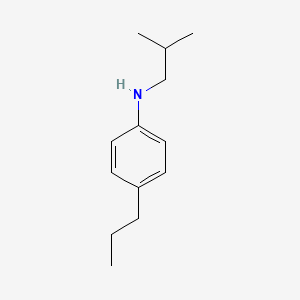
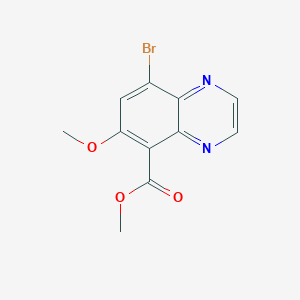
![[4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12637474.png)
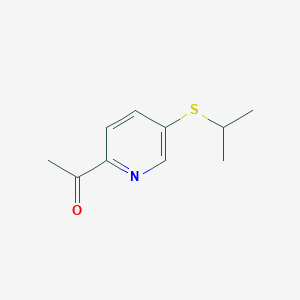
![Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12637481.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide](/img/structure/B12637489.png)
![2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12637493.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B12637496.png)
